3,6-Dibromoimidazo[1,2-a]pyridine
Overview
Description
3,6-Dibromoimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4Br2N2 . It has an average mass of 275.928 Da and a monoisotopic mass of 273.874115 Da . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 3,6-Dibromoimidazo[1,2-a]pyridine involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . It is formed from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of 3,6-Dibromoimidazo[1,2-a]pyridine consists of a fused bicyclic 5–6 heterocycles . The InChI code for this compound is 1S/C7H4Br2N2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H .Physical And Chemical Properties Analysis
3,6-Dibromoimidazo[1,2-a]pyridine is a white to off-white solid . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Antituberculosis Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridine analogues, including 3,6-Dibromoimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes : These compounds have shown promising results in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .
Organic Syntheses and Pharmaceutical Intermediates
- Scientific Field : Organic Chemistry
- Application Summary : 3,6-Dibromoimidazo[1,2-a]pyridine is used in organic syntheses and as pharmaceutical intermediates .
- Methods of Application : The specific methods of application in organic syntheses and as pharmaceutical intermediates are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
3,6-dibromoimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREHQDRYMUUZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674717 | |
Record name | 3,6-Dibromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromoimidazo[1,2-a]pyridine | |
CAS RN |
1065074-14-7 | |
Record name | 3,6-Dibromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.